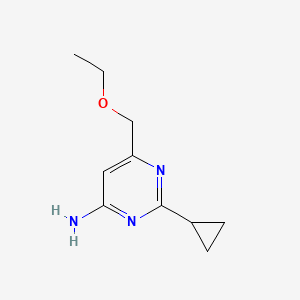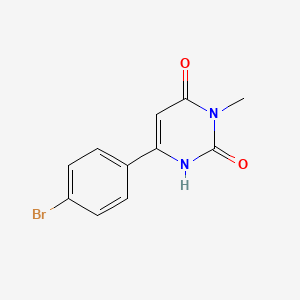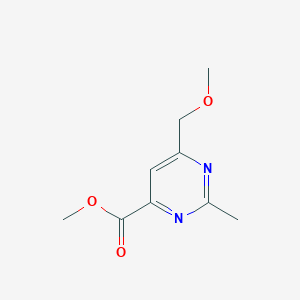![molecular formula C12H12FN3 B1484150 6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2091503-47-6](/img/structure/B1484150.png)
6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as midazolam, has been described in the literature . Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process .Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various methods . For example, the InChI code for a similar compound, 6-(4-fluorophenyl)-2-methylpyrimidin-4-amine, is 1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has focused on the transformations and reactions of heterocyclic compounds, including pyrimidines. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have led to unusual reactions involving meta-rearrangement and ring transformations, forming 4-amino-2-methylpyrimidine derivatives (Hertog, Plas, Pieterse, & Streef, 2010).
A general synthesis method for 4-aryloxy-6-methylpyrimidin-2-amines has been developed, illustrating the potential for creating diverse pyrimidine derivatives that could have various applications in chemistry (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Biomedical Research
Novel phenylpyrimidine derivatives have been explored for their radiosensitizing effects on human lung cancer cells, indicating the potential therapeutic applications of pyrimidine derivatives in enhancing radiotherapy outcomes (Jung et al., 2019).
Pyrimidine derivatives have been synthesized and evaluated as HIV and Kinesin Eg5 inhibitors, showcasing the importance of pyrimidine chemistry in the development of new antiviral and anticancer agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Material Science
- The synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction has been reported, highlighting the role of fluorophenyl-pyrimidine derivatives in the development of advanced materials for energy applications (Kim, Labouriau, Guiver, & Kim, 2011).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions involves binding to the active sites of these transporters, thereby inhibiting their function and affecting cellular nucleotide levels.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the uptake of nucleosides, leading to alterations in nucleotide pools and subsequent changes in gene expression . Additionally, it has been observed to impact cell viability and protein expression, although it does not affect the internalization of certain transporters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of nucleoside transporters, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This inhibition is irreversible and non-competitive, suggesting that the compound binds to a different site than conventional inhibitors . Molecular docking studies have supported these findings, indicating a unique binding site for this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under various conditions . Long-term effects on cellular function have been observed, including sustained inhibition of nucleoside uptake and alterations in cellular metabolism . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity . At higher doses, toxic effects such as reduced cell viability and adverse impacts on cellular function have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects .
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPUVZSNDXJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




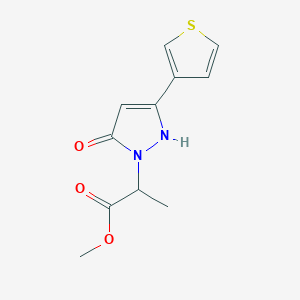
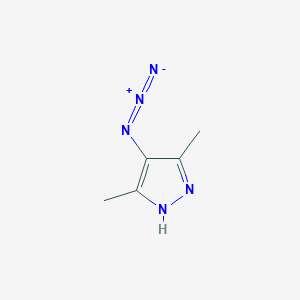
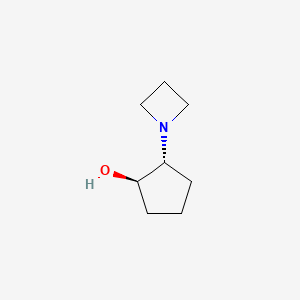

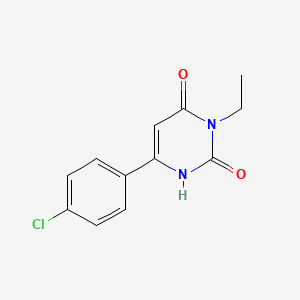

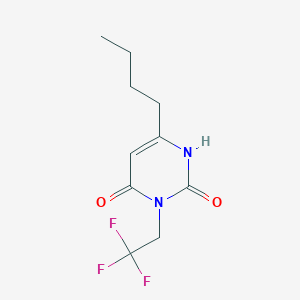
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)

